2-Ethoxypropanethioamide

Descripción general

Descripción

2-Ethoxypropanethioamide is a chemical compound with diverse scientific applications. It finds utility in research, including drug synthesis, polymer chemistry, and organic transformations .

Molecular Structure Analysis

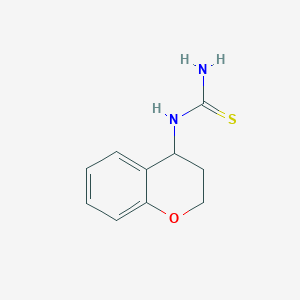

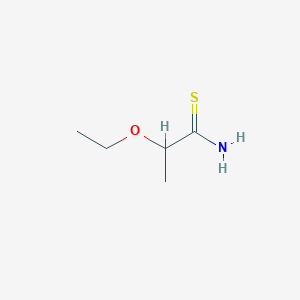

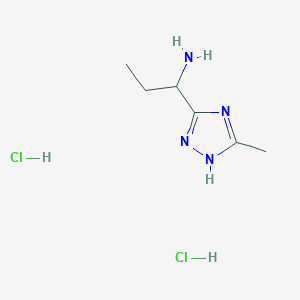

The molecular formula of 2-Ethoxypropanethioamide is C5H11NOS. The InChI code is 1S/C5H11NOS/c1-3-7-4(2)5(6)8/h4H,3H2,1-2H3,(H2,6,8) and the InChI key is NHORAMHITFMBQE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Ethoxypropanethioamide has a molecular weight of 133.21. It is a powder at room temperature. The purity of the compound is 95%. It is stored at room temperature .Aplicaciones Científicas De Investigación

Toxicological Studies :

- 2-Ethoxyethyl acetate, a related compound, has been studied for its teratogenic effects. It was found to induce complete resorption of litters and cause skeletal and cardiovascular defects at certain concentrations in rats (Nelson et al., 1984).

Drug Action Mechanism in Tuberculosis and Leprosy :

- Thioamide drugs, including 2-Ethoxypropanethioamide, have shown clinical effectiveness in the treatment of Mycobacterium tuberculosis and M. leprae. These drugs form covalent adducts with nicotinamide adenine dinucleotide (NAD), acting as tight-binding inhibitors of M. tuberculosis and M. leprae InhA (Wang et al., 2007).

Photodynamic Therapy for Cancer :

- Amphiphilic zinc phthalocyanines, related to 2-Ethoxypropanethioamide, have been synthesized and studied for their potential use in photodynamic therapy (PDT) for cancer. These compounds showed excellent solubility and demonstrated light-dependent photodamage in cancer cells (Çakır et al., 2015).

Treatment of Trypanosoma Brucei Rhodesiense Infection :

- O-Alkoxyamidine prodrugs, including O-ethoxyamidine, have shown effectiveness in curing Trypanosoma brucei rhodesiense in mice. These compounds' permeability and metabolism were studied to understand their efficacy (Ansed et al., 2004).

Chemotherapeutic Applications :

- 2-Methoxyestradiol, a compound structurally related to 2-Ethoxypropanethioamide, has shown antiangiogenic and antitumor activity. A study explored its use in breast cancer therapy, highlighting the challenges of its poor water solubility and low bioavailability (Cho et al., 2011).

Occupational Health and Safety :

- The effects of exposure to ethylene glycol ethers, similar in structure to 2-Ethoxypropanethioamide, have been studied in occupational settings. One study found that exposure to 2-ethoxyethanol in shipyard painters led to an increased prevalence of oligospermia and azoospermia, suggesting a potential impact on male reproduction (Welch et al., 1988).

Studies on Molecular Interactions :

- The intermolecular interactions in binary mixtures of formamide with 2-alkoxyethanols, including 2-ethoxyethanol, have been investigated. These studies provide insights into the molecular interactions and structural effects between these compounds (Awasthi & Awasthi, 2012).

Pharmacological Evaluation :

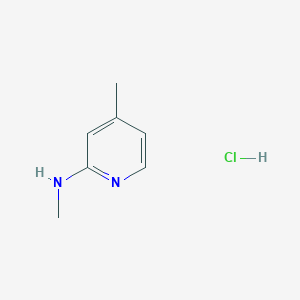

- 3-Ethoxyquinoxalin-2-carboxamides, structurally similar to 2-Ethoxypropanethioamide, have been evaluated for their 5-HT3 receptor antagonistic properties, which could have implications for the development of new antidepressants (Mahesh et al., 2011).

Safety And Hazards

The safety information for 2-Ethoxypropanethioamide includes several hazard statements such as H302, H312, H315, H319, H332, H335, indicating various hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-ethoxypropanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-3-7-4(2)5(6)8/h4H,3H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHORAMHITFMBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxypropanethioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid](/img/structure/B1423282.png)

![3-Ethoxyspiro[3.5]nonan-1-amine](/img/structure/B1423288.png)

![1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1423295.png)